molecular formula C9H15F3N2O2 B1403512 3-(Boc-amino)-3-(trifluoromethyl)azetidine CAS No. 1408076-17-4

3-(Boc-amino)-3-(trifluoromethyl)azetidine

Cat. No.: B1403512
CAS No.: 1408076-17-4
M. Wt: 240.22 g/mol
InChI Key: SIADIFBYRRWVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-(trifluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of the Boc and trifluoromethyl groups imparts unique chemical properties to the molecule

Scientific Research Applications

3-(Boc-amino)-3-(trifluoromethyl)azetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Chemical Biology: It can be employed in the design of bioactive molecules and probes for studying biological pathways and mechanisms.

    Material Science: The unique properties of the trifluoromethyl group make the compound useful in the development of novel materials with specific electronic and hydrophobic characteristics.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(trifluoromethyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino halides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(trifluoromethyl)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The azetidine ring and trifluoromethyl group can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The free amine can be used in coupling reactions with carboxylic acids or other electrophiles to form amide or other functionalized derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting group.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HATU, TBTU) are commonly used in amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while coupling reactions with carboxylic acids yield amide derivatives.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(trifluoromethyl)azetidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)azetidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)azetidine:

    N-Boc-3-aminopiperidine: A six-membered ring analog with different steric and electronic properties.

Uniqueness

3-(Boc-amino)-3-(trifluoromethyl)azetidine is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group on the azetidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-8(4-13-5-8)9(10,11)12/h13H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADIFBYRRWVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140118
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-17-4
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 2
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 3
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-(Boc-amino)-3-(trifluoromethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.